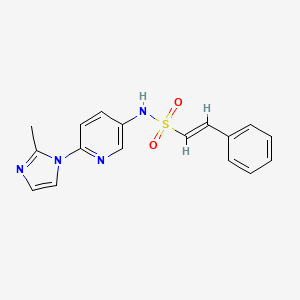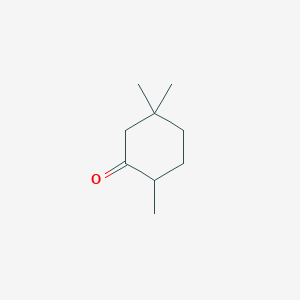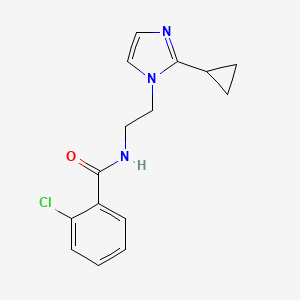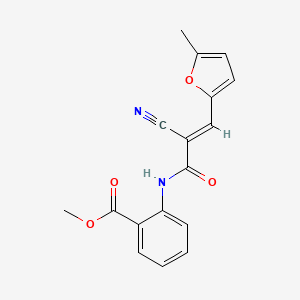
(E)-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide, also known as JP-8-039, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. The compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mechanism of Action
(E)-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide works by inhibiting the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that is involved in the folding and stabilization of other proteins, many of which are important for cancer cell survival and growth. By inhibiting Hsp90, (E)-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide disrupts the function of these proteins, leading to cancer cell death.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, (E)-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide has been found to have other biochemical and physiological effects. For example, the compound has been shown to inhibit the growth of bacteria and fungi, suggesting potential use as an antimicrobial agent. (E)-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide has also been found to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
One advantage of using (E)-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide in lab experiments is its specificity for Hsp90, which allows for targeted inhibition of this protein. However, one limitation of using (E)-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide is its low solubility, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on (E)-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide. One area of interest is the development of more soluble derivatives of the compound, which could improve its efficacy in vivo. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to (E)-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide treatment. Finally, there is interest in exploring the potential of (E)-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide in combination with other cancer treatments, such as immunotherapy and targeted therapy.
Synthesis Methods
The synthesis of (E)-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide involves a multi-step process that includes the reaction of 2-methyl-1H-imidazole with pyridine-3-boronic acid, followed by the addition of phenylacetylene and then sulfonamide. The final product is obtained through purification and crystallization.
Scientific Research Applications
(E)-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide has been extensively studied for its potential use in cancer treatment. The compound has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. In addition, (E)-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide has been found to sensitize cancer cells to chemotherapy and radiation therapy, which could improve the efficacy of these treatments.
properties
IUPAC Name |
(E)-N-[6-(2-methylimidazol-1-yl)pyridin-3-yl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-14-18-10-11-21(14)17-8-7-16(13-19-17)20-24(22,23)12-9-15-5-3-2-4-6-15/h2-13,20H,1H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGGTCVEGKENIQ-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=C(C=C2)NS(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CN1C2=NC=C(C=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate](/img/structure/B2607033.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]thiophene-3-carboxamide](/img/structure/B2607034.png)


![ethyl 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2607037.png)




![3-(2-chlorobenzyl)-6-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2607048.png)
![Ethyl 3-(4-chlorophenyl)-5-(2-ethoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2607049.png)
![9-Methyl-6-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]purine](/img/structure/B2607051.png)
![3-(4-fluorobenzyl)-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2607053.png)
